2-Amino-6-hydroxyhexanoic acid

Catalog No.
S3722984
CAS No.
5462-80-6
M.F
C6H13NO3
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-hydroxyhexanoic acid

CAS Number

5462-80-6

Product Name

2-Amino-6-hydroxyhexanoic acid

IUPAC Name

(2S)-2-amino-6-hydroxyhexanoic acid

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1

InChI Key

OLUWXTFAPJJWPL-YFKPBYRVSA-N

SMILES

C(CCO)CC(C(=O)O)N

Canonical SMILES

C(CCO)CC(C(=O)O)N

Isomeric SMILES

C(CCO)C[C@@H](C(=O)O)N

The exact mass of the compound 2-Amino-6-hydroxyhexanoic acid is 147.08954328 g/mol and the complexity rating of the compound is 105. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['206290', '32041', '16535']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-6-hydroxyhexanoic acid is an alpha-amino acid with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol. It is characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) on its hexanoic acid backbone, making it a unique compound among amino acids. This compound is also known by several synonyms, including hexahomoserine and 6-hydroxy-norleucine, and it has various applications in pharmaceuticals and biochemistry .

The reactivity of 2-amino-6-hydroxyhexanoic acid can be attributed to its functional groups. It can undergo typical amino acid reactions such as:

  • Peptide Bond Formation: It can react with carboxylic acids to form peptide bonds, which are essential for protein synthesis.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of amines.
  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, altering the compound's reactivity and properties .

2-Amino-6-hydroxyhexanoic acid exhibits notable biological activities:

  • Antiviral Properties: It serves as an intermediate in the synthesis of antiviral drugs, indicating its potential role in therapeutic applications .
  • Antihypertensive Effects: Research suggests that this compound may also have antihypertensive properties, making it relevant in cardiovascular health .
  • Precursor in Biosynthesis: It acts as a precursor for various biomolecules, contributing to metabolic pathways in living organisms.

The synthesis of 2-amino-6-hydroxyhexanoic acid can be achieved through several methods:

  • From Sorbic Acid: A multi-step synthesis involving the conversion of sorbic acid through intramolecular cycloaddition has been documented. This method includes key reactions such as oxidation and hydrolysis to yield the target compound .
  • Using Lysine Derivatives: Another method involves starting from lysine, where specific transformations lead to the formation of 6-amino-2-substituted hexanoic acids, including 2-amino-6-hydroxyhexanoic acid .
  • Chemical Modifications: Various chemical modifications can also be employed to introduce hydroxyl or amino groups at specific positions on the hexanoic acid chain.

The applications of 2-amino-6-hydroxyhexanoic acid are diverse:

  • Pharmaceuticals: It is used as a building block in the synthesis of complex organic molecules, particularly in drug development.
  • Nutritional Supplements: Its role as an amino acid makes it relevant in dietary supplements aimed at enhancing muscle growth and recovery.
  • Research: As a biochemical tool, it aids in studies related to protein synthesis and enzymatic reactions .

Research on the interactions of 2-amino-6-hydroxyhexanoic acid with other compounds has revealed its potential synergistic effects:

  • With Other Amino Acids: Studies indicate that it may enhance or modify the activity of other amino acids when included in peptide sequences.
  • Enzymatic Interactions: Its presence can influence enzymatic activities, potentially leading to altered metabolic pathways in biological systems.

Several compounds exhibit structural or functional similarities to 2-amino-6-hydroxyhexanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
2-Amino-5-hydroxyhexanoic acidSimilar backboneDifferent hydroxyl position; less common in nature
L-NorleucineSimilar backboneLacks hydroxyl group; primarily used for protein synthesis
6-HydroxynorleucineIdentical hydroxyl positionVariants exist with different stereochemistry
3-Amino-2-hydroxyhexanoic acidSimilar backboneDifferent amino group position; less studied

The unique feature of 2-amino-6-hydroxyhexanoic acid lies in its specific positioning of functional groups, which influences its biological activity and potential applications.

XLogP3

-2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

147.08954328 g/mol

Monoisotopic Mass

147.08954328 g/mol

Heavy Atom Count

10

UNII

874D12O72W

Dates

Last modified: 07-27-2023
Pless et al. Contributions of counter-charge in a potassium channel voltage-sensor domain. Nature Chemical Biology, doi: 10.1038/nchembio.622, published online 24 July 2011 http://www.nature.com/naturechemicalbiology

Explore Compound Types